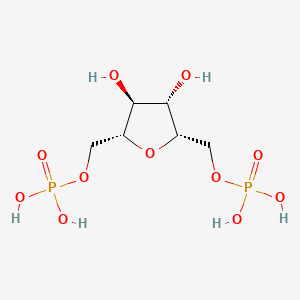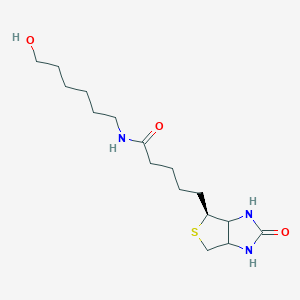
6-N-Biotinylaminohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-N-Biotinylaminohexanol, also known as 6-N-Biotinamidohexanol, is an organic compound that is widely studied in the fields of biochemistry and physiology. It is a derivative of the essential vitamin biotin, and its unique structure makes it an important tool for a variety of research applications.
Applications De Recherche Scientifique
Biotinylation Reagent
6-N-Biotinylaminohexanol is a chemical reagent featuring a biotin ligated to a hexanol chain . It is used as a biotinylation reagent, which means it can be used to attach biotin to various biomolecules. This is useful in a variety of biological research applications, such as affinity chromatography and western blotting .
Functionalization of Alcohol Group
The hexanol chain in 6-N-Biotinylaminohexanol features an alcohol group, which is open for functionalization . This means it can react with carboxylic acids and interchange with halogens or other electrophiles . This property makes it useful in organic synthesis and materials science.
Affinity-Based Applications
Biotin, which is part of the 6-N-Biotinylaminohexanol molecule, is useful for affinity-based applications . For example, it can be used in pull-down assays, which are techniques used to investigate the interaction between two or more proteins .
Ligation with Streptavidin Proteins
Biotin can also be used for ligating with streptavidin proteins . Streptavidin has a high affinity for biotin, and this interaction is often used in various biological assays, including ELISA and immunohistochemistry .
Proteomics Research
6-N-Biotinylaminohexanol is used in proteomics research . Proteomics is the large-scale study of proteins, and biotinylated reagents like 6-N-Biotinylaminohexanol can be used to label and detect proteins in complex mixtures .
Inhibition/Isolation of Serine Esterases and Proteases
6-N-Biotinylaminohexanol can be used in the synthesis of 6-N-biotinylaminohexyl isopropyl phosphorofluoridate . This compound is a potent tool for the inhibition/isolation of serine esterases and proteases , which are important classes of enzymes in biological systems .
Mécanisme D'action
Target of Action
The primary target of 6-N-Biotinylaminohexanol is the biotin (vitamin B7) metabolic pathway . Biotin is a crucial coenzyme for several carboxylases involved in the metabolism of fatty acids, amino acids, and glucose .
Mode of Action
6-N-Biotinylaminohexanol is a chemical reagent featuring a biotin ligated to a hexanol chain . The hexanol features an alcohol group, which is open for functionalization such as by reacting with carboxylic acids and interchanging with halogens or other electrophiles . This allows the compound to interact with its targets and induce changes in their biochemical activity .
Biochemical Pathways
The compound affects the biotin metabolic pathway . Biotin is involved in the carboxylation of pyruvate to oxaloacetate in gluconeogenesis, acetyl-CoA carboxylation to malonyl-CoA in fatty acid synthesis, and propionyl-CoA carboxylation to methylmalonyl-CoA in amino acid metabolism .
Pharmacokinetics
Biotin is well-absorbed from the diet, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
The molecular and cellular effects of 6-N-Biotinylaminohexanol’s action are largely dependent on its interaction with the biotin metabolic pathway . By modulating this pathway, the compound can potentially influence a wide range of physiological processes, including energy production, lipid metabolism, and amino acid synthesis .
Action Environment
The action, efficacy, and stability of 6-N-Biotinylaminohexanol can be influenced by various environmental factors. These may include the presence of other compounds, pH, temperature, and the specific biological context in which the compound is used .
Propriétés
IUPAC Name |
N-(6-hydroxyhexyl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O3S/c20-10-6-2-1-5-9-17-14(21)8-4-3-7-13-15-12(11-23-13)18-16(22)19-15/h12-13,15,20H,1-11H2,(H,17,21)(H2,18,19,22)/t12?,13-,15?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCYJOAYBYFSDA-OWYJLGKBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCO)NC(=O)N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-N-Biotinylaminohexanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

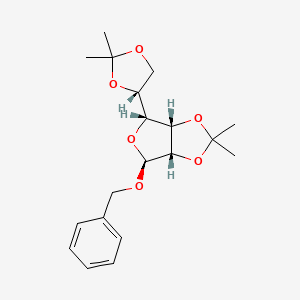

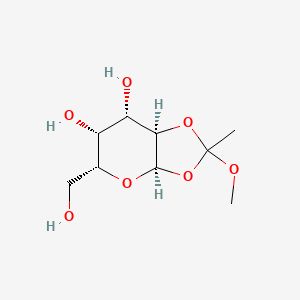
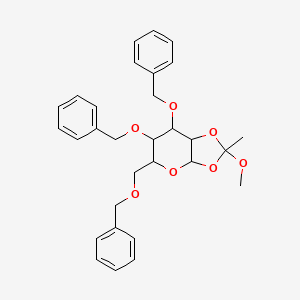
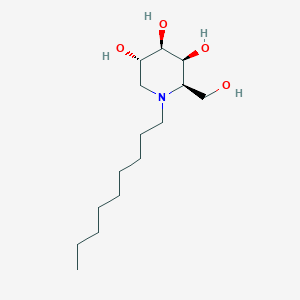

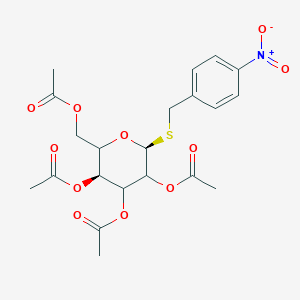
![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-YL)-2-pyridyl]ethoxy]benzylidene]-2,4-thiazolidinedione](/img/structure/B1140000.png)
![6-[2-Biotinylamidoethyl]-dithiopropionamido]-4,8-diaza-5,7-diketoundecanoic Acid, Bis-N-sulfosuccinimidyl Ester Disodium Salt](/img/structure/B1140001.png)

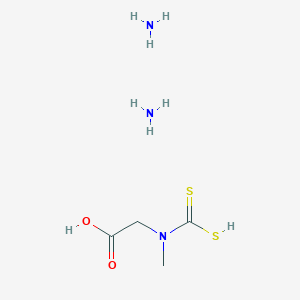

![2-[(2S,3S,4S)-3,4-dihydroxy-5-oxooxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B1140008.png)
